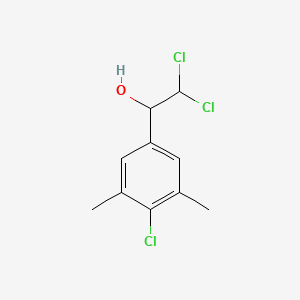
2,2-Dichloro-1-(4-chloro-3,5-dimethylphenyl)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Dichloro-1-(4-chloro-3,5-dimethylphenyl)ethanol is an organic compound with the molecular formula C10H11Cl3O It is characterized by the presence of two chlorine atoms attached to the second carbon of the ethanol group and a 4-chloro-3,5-dimethylphenyl group attached to the first carbon
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dichloro-1-(4-chloro-3,5-dimethylphenyl)ethanol typically involves the chlorination of 1-(4-chloro-3,5-dimethylphenyl)ethanol. The reaction is carried out under controlled conditions to ensure the selective addition of chlorine atoms to the desired positions. Common reagents used in this process include chlorine gas or other chlorinating agents such as thionyl chloride or phosphorus pentachloride. The reaction is usually conducted in an inert solvent like dichloromethane or chloroform at low temperatures to prevent over-chlorination and degradation of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reagent concentration. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
2,2-Dichloro-1-(4-chloro-3,5-dimethylphenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove chlorine atoms or convert the hydroxyl group to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium hydroxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Sodium hydroxide in water or potassium tert-butoxide in dimethyl sulfoxide.
Major Products
Oxidation: Formation of 2,2-dichloro-1-(4-chloro-3,5-dimethylphenyl)acetone.
Reduction: Formation of 2-chloro-1-(4-chloro-3,5-dimethylphenyl)ethanol or 1-(4-chloro-3,5-dimethylphenyl)ethanol.
Substitution: Formation of 2,2-dichloro-1-(4-chloro-3,5-dimethylphenyl)ethyl ethers or esters.
科学的研究の応用
2,2-Dichloro-1-(4-chloro-3,5-dimethylphenyl)ethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable starting material for the development of new compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in the synthesis of drugs with specific functional groups.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
作用機序
The mechanism of action of 2,2-Dichloro-1-(4-chloro-3,5-dimethylphenyl)ethanol depends on its specific application. In biological systems, it may interact with cellular components such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of chlorine atoms and the hydroxyl group allows for interactions with various molecular targets, potentially disrupting normal cellular functions.
類似化合物との比較
Similar Compounds
4-chloro-3,5-dimethylphenol: A related compound with similar structural features but lacking the ethanol group.
2,2-dichloro-1-phenylethanol: Similar in structure but without the additional chlorine and methyl groups on the phenyl ring.
Uniqueness
2,2-Dichloro-1-(4-chloro-3,5-dimethylphenyl)ethanol is unique due to the combination of its dichloroethanol and chlorodimethylphenyl groups This unique structure imparts specific chemical and physical properties, making it distinct from other similar compounds
特性
分子式 |
C10H11Cl3O |
|---|---|
分子量 |
253.5 g/mol |
IUPAC名 |
2,2-dichloro-1-(4-chloro-3,5-dimethylphenyl)ethanol |
InChI |
InChI=1S/C10H11Cl3O/c1-5-3-7(9(14)10(12)13)4-6(2)8(5)11/h3-4,9-10,14H,1-2H3 |
InChIキー |
QLMUHFGQJRCOAY-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=C1Cl)C)C(C(Cl)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


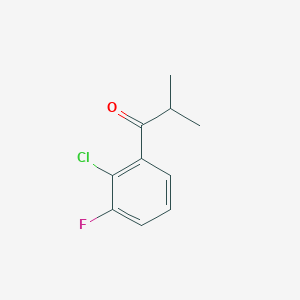
![2-amino-N-[(4-cyanophenyl)methyl]-N-ethyl-3-methylbutanamide](/img/structure/B14772853.png)
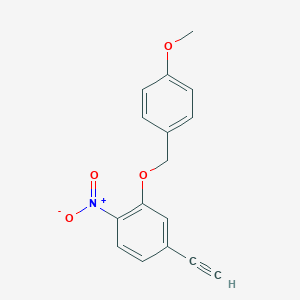
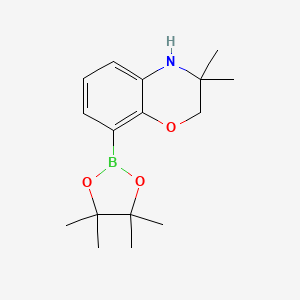
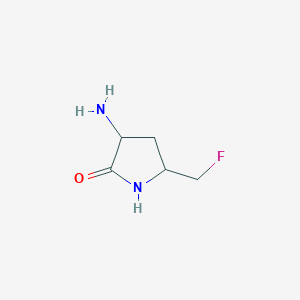
![1-[3,5-bis(trifluoromethyl)phenyl]-3-[2-[[(S)-tert-butylsulfinyl]amino]cyclohexyl]urea](/img/structure/B14772876.png)
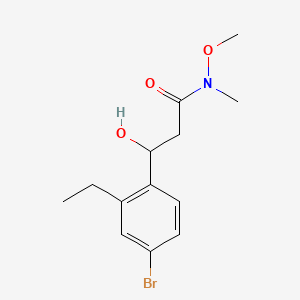


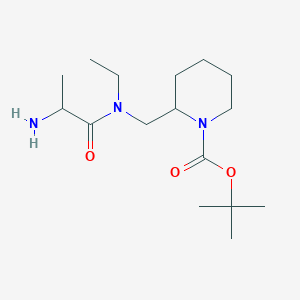
![2-[2,3-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]acetonitrile](/img/structure/B14772899.png)
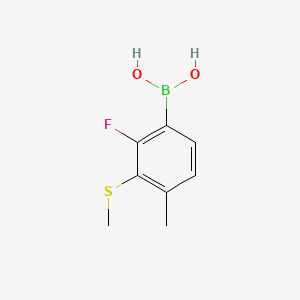
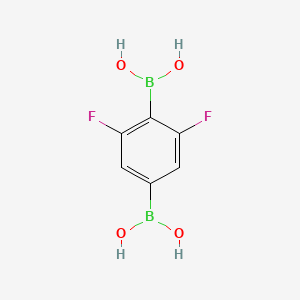
![1,3-Benzenediamine, 4-fluoro-6-methoxy-N1-[4-(1-methyl-1H-indol-3-yl)-2-pyrimidinyl]-](/img/structure/B14772939.png)
